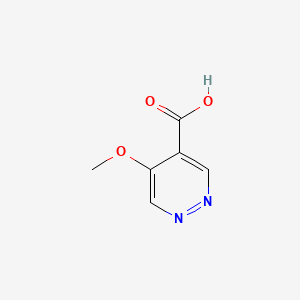
5-Methoxypyridazine-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxypyridazine-4-carboxylicacid is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by a methoxy group (-OCH3) attached to the fifth position and a carboxylic acid group (-COOH) at the fourth position of the pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyridazine-4-carboxylicacid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyridazine derivative.
Methoxylation: Introduction of the methoxy group at the fifth position can be achieved through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is introduced at the fourth position using carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of oxidized derivatives such as carboxylates or ketones.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Applications De Recherche Scientifique
5-Methoxypyridazine-4-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is investigated for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Methoxypyridazine-4-carboxylicacid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structural configuration and the nature of the target.
Comparaison Avec Des Composés Similaires
Pyridazine: The parent compound without the methoxy and carboxylic acid groups.
Pyridazine-4-carboxylicacid: Lacks the methoxy group but contains the carboxylic acid group.
5-Methoxypyridazine: Contains the methoxy group but lacks the carboxylic acid group.
Uniqueness: 5-Methoxypyridazine-4-carboxylicacid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C6H6N2O3 |
|---|---|
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
5-methoxypyridazine-4-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c1-11-5-3-8-7-2-4(5)6(9)10/h2-3H,1H3,(H,9,10) |
Clé InChI |
LXMOLYKXTZMYQS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=NC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















